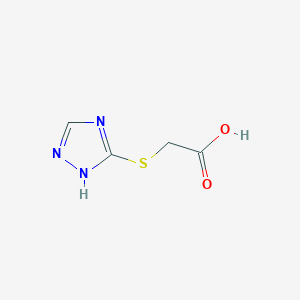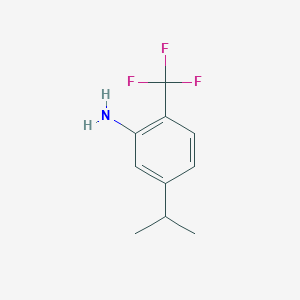
(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research on similar pyrazole-based ligands and their complexes with metals such as cadmium(II) demonstrates the chemical versatility and potential for forming structurally interesting compounds with specific coordination geometries. For example, the synthesis, X-ray crystal structures, and spectroscopic characterization of rare μ-di-σ pyrazole-based bridging keto carbonyl complexes derived from Cd(II) salts highlight the structural and spectroscopic intricacies of these compounds. These findings indicate potential applications in material science and coordination chemistry (Das et al., 2015).
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, including those with pyrazole structures, have been explored for their antimicrobial and antimycobacterial activities. This area of research underscores the potential of pyrazole derivatives in developing new therapeutic agents against infectious diseases. The study on nicotinic acid hydrazide derivatives demonstrates this application, showing how chemical modifications can lead to biologically active compounds (R.V.Sidhaye et al., 2011).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition represents another significant area of research. Investigations into carbohydrazide-pyrazole compounds reveal their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies not only contribute to our understanding of the chemical mechanisms underlying corrosion protection but also highlight the practical applications of these compounds in industrial settings (Paul et al., 2020).
Molecular Docking and Anticancer Activity
Molecular docking studies of pyrazole derivatives provide insights into their potential interactions with biological targets, which is crucial for the design of new drugs. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents exemplify the use of computational tools in identifying promising therapeutic candidates (Katariya et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is subsequently cyclized with 1H-pyrazole-5-carboxylic acid to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "pyridine-4-carboxaldehyde", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 1H-pyrazole-5-carboxylic acid in the presence of a catalytic amount of acetic acid to yield the final product, (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS番号 |
1285681-15-3 |
分子式 |
C18H17N5O3 |
分子量 |
351.366 |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-4-3-13(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
InChIキー |
HPTDXPRCUJAXNY-RGVLZGJSSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)
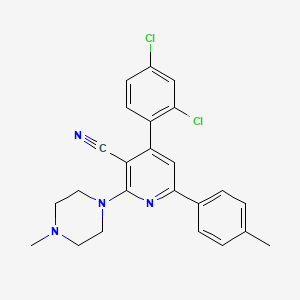
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)
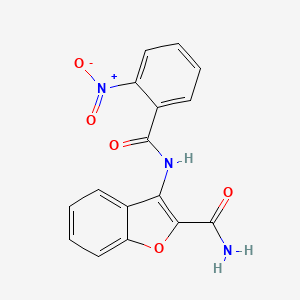

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2756261.png)
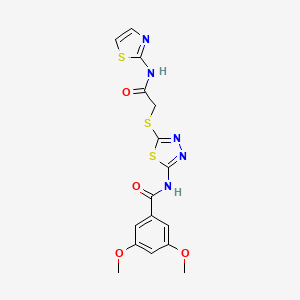
![N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2756263.png)
